molecular formula C25H19NO3S B11076217 N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide

N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11076217
M. Wt: 413.5 g/mol
InChI Key: UZRRKYFEQTWULM-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with the molecular formula C25H19NO3S. This compound is part of the dibenzofuran family, which is known for its aromatic structure consisting of two benzene rings fused to a central furan ring . The compound is characterized by the presence of a sulfonamide group attached to the dibenzofuran core, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . The sulfonamide group is then introduced through a reaction with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)dibenzo[b,d]furan-2-sulfonamide stands out due to its unique combination of a dibenzofuran core and a sulfonamide group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H19NO3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-benzhydryldibenzofuran-2-sulfonamide

InChI

InChI=1S/C25H19NO3S/c27-30(28,20-15-16-24-22(17-20)21-13-7-8-14-23(21)29-24)26-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25-26H

InChI Key

UZRRKYFEQTWULM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

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